molecular formula C28H33N3O7S B12734316 Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate CAS No. 66172-63-2

Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate

Cat. No.: B12734316
CAS No.: 66172-63-2
M. Wt: 555.6 g/mol
InChI Key: RPYPDSDGLZSREJ-OEAKJJBVSA-N
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Description

Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, sulfonamide, and ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions.

    Introduction of the sulfonamide group: This step may involve the reaction of an amine with a sulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid with isopropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the cyano group or the carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique chemical properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(4-(2-cyano-3-(4-aminophenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate
  • Isopropyl N-(4-(2-cyano-3-(4-(methylamino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate

Uniqueness

The presence of the methylsulphonyl group in Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate distinguishes it from similar compounds. This functional group can impart unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66172-63-2

Molecular Formula

C28H33N3O7S

Molecular Weight

555.6 g/mol

IUPAC Name

propan-2-yl 2-[4-[(E)-2-cyano-3-[4-(methanesulfonamido)phenyl]-3-oxoprop-1-enyl]-3-methyl-N-(2-oxo-2-propan-2-yloxyethyl)anilino]acetate

InChI

InChI=1S/C28H33N3O7S/c1-18(2)37-26(32)16-31(17-27(33)38-19(3)4)25-12-9-22(20(5)13-25)14-23(15-29)28(34)21-7-10-24(11-8-21)30-39(6,35)36/h7-14,18-19,30H,16-17H2,1-6H3/b23-14+

InChI Key

RPYPDSDGLZSREJ-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N(CC(=O)OC(C)C)CC(=O)OC(C)C)/C=C(\C#N)/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)OC(C)C)CC(=O)OC(C)C)C=C(C#N)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

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